N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride
Description
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride (CAS: 83304-59-0, 350480-55-6) is a secondary amine hydrochloride derivative characterized by a benzyl group attached to a methanamine backbone, which is further substituted with a 2,4-dimethoxyphenyl moiety. This compound belongs to the class of arylalkylamines, where the methoxy groups at the 2- and 4-positions of the phenyl ring influence electronic properties and solubility. Synthetically, analogous compounds are often prepared via reductive amination or nucleophilic substitution reactions involving (2,4-dimethoxyphenyl)methanamine intermediates, as exemplified in the synthesis of structurally related acetamide derivatives . Key spectral data for validation include HRMS-ESI (m/z 324.1240 [M+H]⁺) and characteristic ¹H NMR signals for methoxy (δ 3.79 ppm) and benzyl protons (δ 4.37 ppm) .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKNHMJBXGNDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540359 | |
| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83304-59-0 | |
| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2,4-Dimethoxybenzonitrile: One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), benzyl chloride
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is primarily utilized in medicinal chemistry for the synthesis of various biologically active compounds. Its structure allows it to serve as a precursor or intermediate in the development of pharmaceuticals.
Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop anti-HIV agents. The compound's functional groups facilitate reactions that lead to the formation of active pharmaceutical ingredients (APIs) targeting viral replication pathways .
Anti-Cancer Research
The compound has been investigated for its potential anti-cancer properties. Studies suggest that its derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
| Application Area | Specific Use |
|---|---|
| Antiviral Agents | Synthesis of compounds targeting HIV |
| Anti-Cancer Research | Development of inhibitors for tumor growth |
Synthetic Pathways
This compound is synthesized through various chemical reactions involving starting materials such as 2,4-dimethoxybenzylamine and benzaldehyde derivatives.
Ugi Reaction
One notable method for synthesizing this compound involves the Ugi reaction, which allows for the construction of complex amines from readily available precursors. This reaction showcases the compound's versatility in generating diverse chemical entities .
Tandem Reactions
Tandem reactions involving this compound have been employed to create multi-functional compounds with enhanced biological activity, especially in the context of drug discovery .
Toxicological Studies
The compound's safety profile has been evaluated through various toxicological assessments. Understanding its toxicity is crucial for its application in human medicine.
Case Studies on Toxicity
There have been documented cases where compounds structurally related to this compound have caused severe adverse effects when abused as psychoactive substances. For instance, similar phenethylamines have shown significant toxicity leading to agitation and cardiovascular complications .
| Toxicity Study | Findings |
|---|---|
| Case Reports | Severe agitation and tachycardia observed in users of related compounds |
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The benzyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methoxy Substitution : Bromine or chlorine substituents (e.g., 55097-56-8) increase molecular weight and polarizability, enhancing halogen bonding interactions compared to methoxy groups .
Pharmacological and Toxicological Profiles
- Diphenhydramine HCl (CAS: 147-24-0): A structurally distinct ethanolamine derivative with antihistamine activity. Unlike the target compound, it features a diphenylmethoxy group, contributing to CNS penetration and sedative effects .
- Toxicity Predictions : Computational models (e.g., GUSAR) suggest that 2,4-dimethoxy-substituted triazole derivatives exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), whereas chloro-substituted analogs (e.g., 41965-95-1) may show higher hepatotoxicity due to reactive metabolite formation .
Biological Activity
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzyl group attached to a methanamine core, with a 2,4-dimethoxyphenyl substituent. This structural configuration is crucial for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 318.83 g/mol |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound has been shown to interact with amine oxidases, leading to the generation of reactive oxygen species (ROS), which play roles in cell signaling and metabolic pathways.
- Receptor Binding : It exhibits high affinity for serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and psychotropic effects . This binding affinity suggests potential applications in treating mood disorders.
- Cellular Signaling Modulation : The compound influences various signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can activate or inhibit specific pathways depending on the cell type.
Cellular Effects
This compound has demonstrated several cellular effects:
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines, including differentiated SH-SY5Y cells. The cytotoxicity is concentration-dependent and associated with mitochondrial dysfunction .
- Apoptosis Induction : Research indicates that at certain concentrations, the compound can enhance caspase-3 activity, suggesting its role in apoptosis induction in cancer cells .
Neurotoxicity
While the compound exhibits potential therapeutic benefits, it also poses risks of neurotoxicity. Studies have highlighted that similar phenethylamines can lead to mitochondrial damage and oxidative stress in neuronal cells . Understanding these adverse effects is crucial for developing safer therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study focusing on the neurotoxic effects of substituted phenethylamines found that compounds similar to this compound displayed significant cytotoxicity at elevated concentrations .
- Another research effort evaluated the binding affinity of various N-benzylated compounds to serotonin receptors and identified this compound as having enhanced potency compared to other analogs .
Potential Therapeutic Applications
Given its unique properties and biological activities, this compound holds promise for various therapeutic applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, and how can its purity be validated?
- Methodology :
- Synthesis : A common approach involves coupling reactions between 2,4-dimethoxybenzylamine derivatives and benzyl halides. For example, 1-naphthoyl chloride can react with 2-(methoxyphenyl)ethanamine in dichloromethane with diisopropylethylamine as a base, followed by purification via extraction and evaporation .
- Characterization : Use LC-MS (e.g., m/z 294 [M+H]⁺) and HPLC (retention time: 0.66 minutes under SQD-FA05 conditions) for structural confirmation . Purity can be assessed via HPLC with ≥98% purity criteria .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
- Key Properties :
- Molecular Formula : C₁₆H₂₀ClNO₂ (calculated from related analogs) .
- Storage : Store at 2–8°C in airtight containers protected from light to prevent degradation .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but sparingly soluble in water .
Q. How can researchers mitigate risks associated with this compound’s toxicity and instability?
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as related benzylamine derivatives cause respiratory and skin irritation .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions that may hydrolyze the compound .
Advanced Research Questions
Q. What strategies optimize stereoselective synthesis of this compound for chiral drug intermediates?
- Advanced Methodology :
- Employ chiral catalysts (e.g., palladium/C under H₂) or enantioselective Mannich reactions to control stereochemistry. For example, tetralone intermediates can be reduced stereoselectively using stable N-oxide intermediates .
- Monitor reaction progress via in situ NMR or chiral HPLC to ensure >90% enantiomeric excess .
Q. How does the 2,4-dimethoxybenzyl group influence biological activity in receptor-binding assays?
- Mechanistic Insights :
- The electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites. For PROTACs design, this moiety improves cereblon-binding affinity, as shown in analogs with 35% recruitment efficiency .
- Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via UPLC-QTOF-MS. For example, acidic conditions may hydrolyze the benzylamine group, forming 2,4-dimethoxybenzaldehyde as a degradation marker .
- Compare kinetic profiles using Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
